![molecular formula C27H22N2O4 B2465705 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid CAS No. 2127012-69-3](/img/structure/B2465705.png)
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a fluorene moiety (a polycyclic aromatic hydrocarbon), a pyrido-indole moiety (a heterocyclic aromatic organic compound), and a carboxylic acid group . The fluorene moiety is often used in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups . The fluorene moiety would contribute to the compound’s aromaticity and potentially its fluorescence properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, which is typically reactive and can participate in various chemical reactions . The fluorene and pyrido-indole moieties might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carboxylic acid group could make the compound acidic , and the multiple aromatic rings could contribute to its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the chemical , is utilized for protecting hydroxy-groups during chemical synthesis. This protection is particularly effective in conjunction with various acid- and base-labile protecting groups, allowing for selective removal without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of Non-Proteinogenic Amino Acids
The compound plays a role in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, highlighting its utility in creating novel biochemical structures (Adamczyk & Reddy, 2001).
Development of Novel Antidiabetic Agents
Derivatives of the pyrido[4,3-b]indole structure, closely related to the specified compound, have been synthesized for potential use as antidiabetic agents. Their efficacy has been tested in animal models, demonstrating the potential of this chemical scaffold in therapeutic development (Choudhary, Kohli, Kumar, & Joshi, 2011).
Supercritical Fluid Extraction in Food Analysis
The compound's structure is relevant in the development of methods for detecting non-polar heterocyclic amines in food samples. Advanced extraction techniques like supercritical fluid extraction have been employed for its isolation and analysis, indicating its importance in food safety research (de Andrés, Zougagh, Castañeda, & Ríos, 2010).
Solid-Phase Synthesis Applications
The 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, closely related to the specified compound, has been synthesized via solid-phase approaches, demonstrating its potential in streamlined chemical synthesis processes (Le & Goodnow, 2004).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid” are currently unknown
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis for temporary protection of amine groups .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity . It could potentially be used in the development of new pharmaceuticals or agrochemicals, given the known applications of fluorene derivatives .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)21-11-5-10-20-22-14-29(13-12-24(22)28-25(20)21)27(32)33-15-23-18-8-3-1-6-16(18)17-7-2-4-9-19(17)23/h1-11,23,28H,12-15H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUABXJIUCGJNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

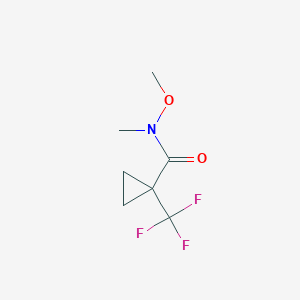
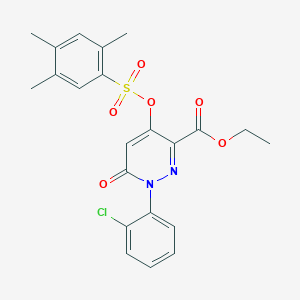
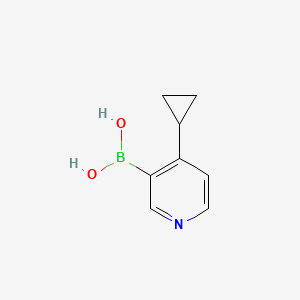

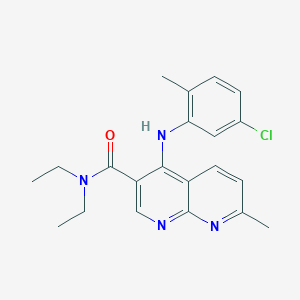
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2465633.png)
![(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride](/img/structure/B2465634.png)



![(4-(4-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2465640.png)
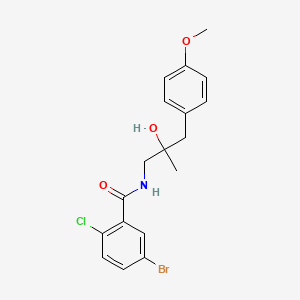
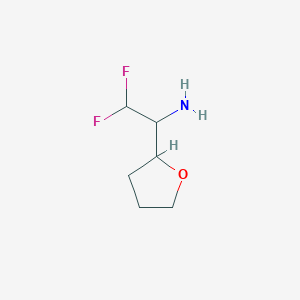
![3-(4-Chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2465645.png)